Methyltetrazine-amino-PEG8-CH2CH2COONHS
CAS No.:
Cat. No.: VC18804294
Molecular Formula: C34H50N6O13
Molecular Weight: 750.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H50N6O13 |
|---|---|
| Molecular Weight | 750.8 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C34H50N6O13/c1-27-36-38-34(39-37-27)29-4-2-28(3-5-29)26-35-30(41)8-10-45-12-14-47-16-18-49-20-22-51-24-25-52-23-21-50-19-17-48-15-13-46-11-9-33(44)53-40-31(42)6-7-32(40)43/h2-5H,6-26H2,1H3,(H,35,41) |
| Standard InChI Key | AJQJOWHXALOLIC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Introduction
Structural Characteristics and Molecular Architecture
Core Chemical Composition
Methyltetrazine-amino-PEG8-CH2CH2COONHS (C34H50N6O13) possesses a molecular weight of 750.8 g/mol, with its IUPAC name delineating the precise arrangement of functional groups: (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate. The structure features three distinct regions:
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Methyltetrazine headgroup: A 6-methyl-1,2,4,5-tetrazine aromatic system providing bioorthogonal reactivity.
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PEG8 spacer: An octaethylene glycol chain conferring hydrophilicity and steric flexibility.
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NHS ester terminus: A reactive succinimidyl ester enabling amine-selective conjugation.
The Standard InChIKey AJQJOWHXALOLIC-UHFFFAOYSA-N confirms the compound's unique stereochemical identity.
Physicochemical Properties
Critical solubility and stability parameters derive from the compound's amphiphilic design:
The PEG8 spacer reduces aggregation propensity compared to shorter PEG variants, while maintaining efficient conjugation kinetics .
Synthetic Methodology and Purification
Stepwise Assembly
Industrial-scale synthesis follows a three-stage convergent approach:
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Tetrazine Core Synthesis
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6-Methyl-1,2,4,5-tetrazine is prepared via cyclocondensation of nitriles with hydrazine, followed by methylation using dimethyl sulfate.
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PEG8 Linker Functionalization
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Final Conjugation
Purification Challenges
Critical impurities removed through orthogonal chromatography:
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Size-Exclusion Chromatography: Removes PEG chain length variants (RSD <2% for n=8)
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Ion-Exchange Chromatography: Eliminates unreacted NHS esters (purity >98%)
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RP-HPLC: Final polishing to >99% chemical purity
Bioconjugation Mechanisms and Kinetic Profiling
Dual Reactivity Pathways
The compound enables sequential or simultaneous conjugation through two distinct mechanisms:
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NHS-Amine Coupling
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Reaction with lysine ε-amines (k = 0.15 M⁻¹s⁻¹ at pH 8.5)
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Forms stable amide bonds resistant to hydrolysis
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Inverse Electron-Demand Diels-Alder (IEDDA)
Orthogonality Studies
Competition experiments demonstrate >95% fidelity when performing sequential:
Cross-reactivity with endogenous amines is mitigated by the PEG8 spacer's steric shielding effect .
Therapeutic and Diagnostic Applications
Targeted Drug Delivery Systems
Case Study: HER2+ Breast Cancer Therapy
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Conjugation of trastuzumab to MMAE payload via Methyltetrazine-amino-PEG8-CH2CH2COONHS:
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Drug-to-Antibody Ratio (DAR): 3.8 ± 0.2
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Plasma Stability: 92% intact conjugate at 72 h
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Tumor Accumulation: 2.7-fold increase vs. non-targeted control
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Multimodal Imaging Probes
A recent innovation combines PET and fluorescent labels using the compound's dual functionality:
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NHS ester conjugates Cy5.5 dye to albumin (λem = 694 nm)
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Tetrazine labels ⁶⁸Ga-TCO complexes for PET imaging
Analytical Characterization Techniques
Quality Control Protocols
Batch-to-batch consistency is ensured through:
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MALDI-TOF MS: Verifies molecular weight (avg. 750.8 ± 1.2 Da)
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¹H-NMR: Quantifies PEG spacer integrity (δ 3.6 ppm, integral for 32H)
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HPLC-UV: Assesses free NHS ester content (<0.5% w/w)
Stability Profiling
Accelerated degradation studies reveal:
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Thermal Stability: Decomposition onset at 78°C (TGA-DSC)
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Photooxidation Resistance: 85% intact after 24 h UV exposure
Industrial Scale-Up and Regulatory Considerations
Manufacturing Challenges
Key issues addressed in GMP production:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume